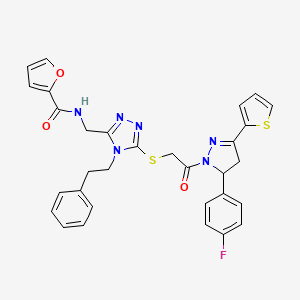
N-((5-((2-(5-(4-fluorophenyl)-3-(thiophen-2-yl)-4,5-dihydro-1H-pyrazol-1-yl)-2-oxoethyl)thio)-4-phenethyl-4H-1,2,4-triazol-3-yl)methyl)furan-2-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-((5-((2-(5-(4-fluorophenyl)-3-(thiophen-2-yl)-4,5-dihydro-1H-pyrazol-1-yl)-2-oxoethyl)thio)-4-phenethyl-4H-1,2,4-triazol-3-yl)methyl)furan-2-carboxamide is a useful research compound. Its molecular formula is C31H27FN6O3S2 and its molecular weight is 614.71. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
N-((5-((2-(5-(4-fluorophenyl)-3-(thiophen-2-yl)-4,5-dihydro-1H-pyrazol-1-yl)-2-oxoethyl)thio)-4-phenethyl-4H-1,2,4-triazol-3-yl)methyl)furan-2-carboxamide is a complex compound with potential therapeutic applications. Its structure incorporates multiple bioactive moieties, including pyrazole and triazole rings, which are known for various biological activities such as anticancer, anti-inflammatory, and antimicrobial effects.
Molecular Characteristics
| Property | Value |
|---|---|
| Molecular Formula | C30H30F N7O4S3 |
| Molecular Weight | 667.8 g/mol |
| LogP | 3.7127 |
| SMILES | Cn1c(CNC(c2ccc(cc2)S(N2CCCC2)(=O)=O)=O)nnc1SCC(N1C(CC(c2cccs2)=N1)c1ccc(cc1)F)=O |
The biological activity of this compound is largely attributed to its ability to interact with specific molecular targets within cells. The pyrazole and triazole components are believed to modulate various signaling pathways that are crucial in cancer cell proliferation and survival.
Key Mechanisms:
- Inhibition of Kinases : Compounds with similar structures have shown the ability to inhibit kinases such as Aurora-A and CDK2, which are critical for cell cycle regulation.
- Antioxidant Activity : The presence of thiophene and furan rings may contribute to antioxidant properties, reducing oxidative stress in cells.
- Cellular Apoptosis : Analogous compounds have been reported to induce apoptosis in cancer cells through the activation of intrinsic pathways.
Biological Activity Studies
Research has demonstrated the potential of pyrazole derivatives in various biological assays. Below are findings related to the anticancer properties of similar compounds:
| Compound | Cell Line | IC50 (µM) | Activity |
|---|---|---|---|
| Pyrazole Derivative A | MCF7 | 3.79 | Anticancer |
| Pyrazole Derivative B | SF-268 | 12.50 | Anticancer |
| Pyrazole Derivative C | NCI-H460 | 42.30 | Anticancer |
| Triazole-linked Compound | A549 | 0.95 | Induced autophagy |
Case Studies
-
Cytotoxicity Against Cancer Cells : A study evaluated the cytotoxic effects of a related pyrazole compound against various cancer cell lines (MCF7, A549). Results indicated significant growth inhibition with IC50 values ranging from 3.79 µM to 42.30 µM, suggesting strong anticancer potential.
"The cytotoxic potential of these compounds highlights their promise as candidates for further development in cancer therapeutics" .
-
Anti-inflammatory Properties : Other derivatives have been studied for their anti-inflammatory effects, demonstrating the ability to inhibit pro-inflammatory cytokines in vitro.
"The modulation of inflammatory pathways by pyrazole analogs suggests their utility in treating inflammatory diseases" .
特性
IUPAC Name |
N-[[5-[2-[3-(4-fluorophenyl)-5-thiophen-2-yl-3,4-dihydropyrazol-2-yl]-2-oxoethyl]sulfanyl-4-(2-phenylethyl)-1,2,4-triazol-3-yl]methyl]furan-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C31H27FN6O3S2/c32-23-12-10-22(11-13-23)25-18-24(27-9-5-17-42-27)36-38(25)29(39)20-43-31-35-34-28(19-33-30(40)26-8-4-16-41-26)37(31)15-14-21-6-2-1-3-7-21/h1-13,16-17,25H,14-15,18-20H2,(H,33,40) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XKZQGYNHVUVGIF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(N(N=C1C2=CC=CS2)C(=O)CSC3=NN=C(N3CCC4=CC=CC=C4)CNC(=O)C5=CC=CO5)C6=CC=C(C=C6)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C31H27FN6O3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
614.7 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














